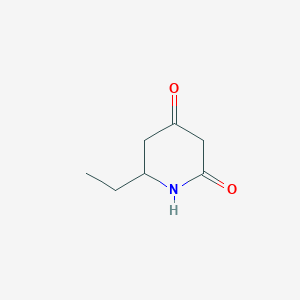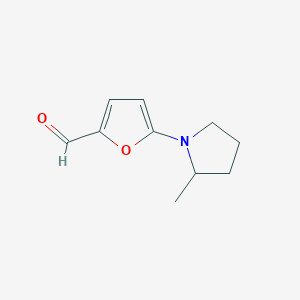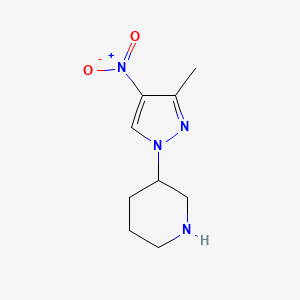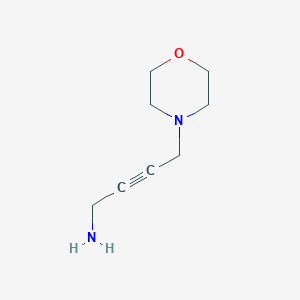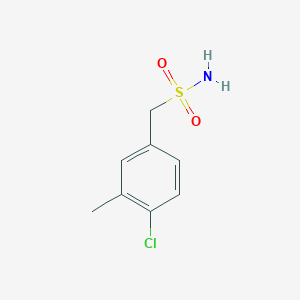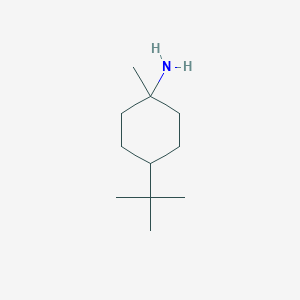
4-Tert-butyl-1-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-methylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N It is a cyclohexane derivative featuring a tert-butyl group and a methyl group attached to the cyclohexane ring, along with an amine functional group
Preparation Methods
The synthesis of 4-Tert-butyl-1-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base, followed by reductive amination with methylamine. The reaction conditions typically include:
Alkylation: Cyclohexanone, tert-butyl bromide, strong base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature control.
Reductive Amination: Intermediate product, methylamine, reducing agent (e.g., sodium cyanoborohydride), solvent (e.g., methanol), ambient temperature.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
4-Tert-butyl-1-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., acyl chlorides), solvents (e.g., dichloromethane), and temperature control.
Major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and sulfonamides.
Scientific Research Applications
4-Tert-butyl-1-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting their catalytic properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Tert-butyl-1-methylcyclohexan-1-amine can be compared with similar compounds such as:
trans-1-tert-butyl-4-methylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclohexanamine derivatives: Similar structure but with different substituents, affecting their chemical and biological properties.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
4-tert-butyl-1-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2,3)9-5-7-11(4,12)8-6-9/h9H,5-8,12H2,1-4H3 |
InChI Key |
IVYHDKYCLYPOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


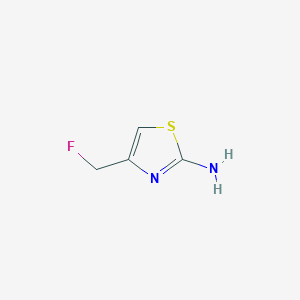
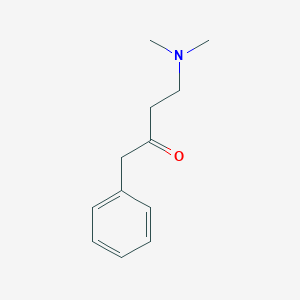
![2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid](/img/structure/B13231160.png)
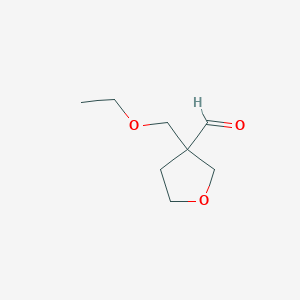
![Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13231178.png)
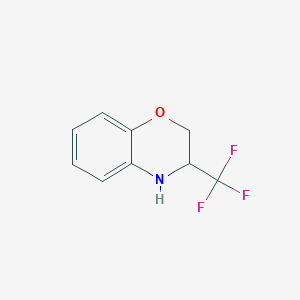
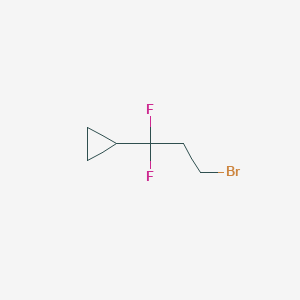
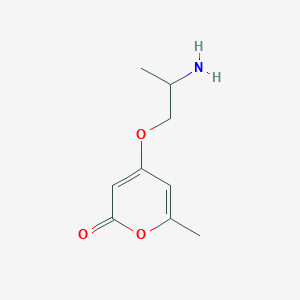
![2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13231201.png)
